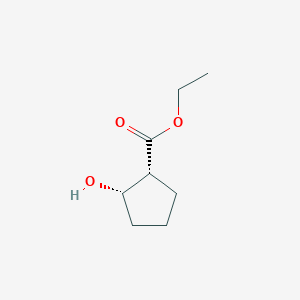

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate

Description

Properties

IUPAC Name |

ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFIGGNBUOZGAB-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701228121 | |

| Record name | rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-21-1 | |

| Record name | rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate

Introduction

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a chiral cyclopentane derivative of significant interest in advanced organic synthesis and pharmaceutical development. Possessing a cyclopentane scaffold with an ethyl ester and a hydroxyl group in a defined cis-(1R,2S) stereochemical arrangement, this molecule serves as a valuable chiral building block for the construction of complex, stereospecific molecules.[1] Its utility is primarily rooted in its application in asymmetric synthesis, where the precise spatial orientation of its functional groups is leveraged to control the stereochemical outcome of subsequent reactions.

This technical guide provides a comprehensive overview of the essential physical, chemical, and spectral properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) targeting neurological and inflammatory conditions.[1] The information herein is curated to support laboratory work, from reaction planning and purification to analytical characterization and safe handling.

Section 1: Chemical Identity and Structure

Accurate identification is paramount in chemical synthesis. The following section details the key identifiers and structural information for this compound.

Nomenclature and Registration

A notable point of clarification is the existence of multiple CAS numbers associated with ethyl 2-hydroxycyclopentanecarboxylate. This often arises from registrations for the racemic mixture, different stereoisomers, or entries in different databases over time. For the specific stereoisomer (1R,2S), CAS Number 61586-79-6 is the most consistently cited and specific identifier.[1][2][3][4] CAS Number 2315-21-1 is also frequently associated with this compound, though it may sometimes be used more broadly.[1][5] Researchers should prioritize the stereoisomer-specific CAS number for unambiguous documentation and procurement.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate[1][3] |

| CAS Number | 61586-79-6 (Stereoisomer-specific)[2][3][4] |

| Alternate CAS | 2315-21-1[1][5] |

| Molecular Formula | C₈H₁₄O₃[2][3] |

| Molecular Weight | 158.19 g/mol [3] |

| InChI Key | IIFIGGNBUOZGAB-RQJHMYQMSA-N[1] |

| Canonical SMILES | CCOC(=O)[C@H]1CCC[C@@H]1O[3] |

| Synonyms | ETHYL (1R,2S)-CIS-2-HYDROXYCYCLOPENTANECARBOXYLATE, (1R,2S)-CIS-2-HYDROXYCYCLO-PENTANECARBOXYLIC ACID ETHYL ESTER[3] |

Chemical Structure

The molecule consists of a five-membered cyclopentane ring. The hydroxyl (-OH) group at position 2 and the ethyl carboxylate (-COOCH₂CH₃) group at position 1 are on the same face of the ring, defining the cis relationship. The absolute stereochemistry is designated (1R,2S), which dictates the specific three-dimensional arrangement crucial for its role in chiral synthesis.

Section 2: Physicochemical Properties

The physical properties of a compound are critical for its purification, handling, and use in reactions. This molecule is a colorless liquid at ambient temperature.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 129-130 °C @ 42 Torr | [7] |

| ~230.8 °C @ 760 mmHg (Calculated) | ||

| Density | 1.073 g/mL at 20 °C | [3][7] |

| Refractive Index (n²⁰/D) | 1.458 | [7] |

| Flash Point | 101 °C | [3] |

| Vapor Pressure | 0.0123 mmHg at 25 °C | [5] |

| Solubility | Moderate solubility in water; Good solubility in ether, acetone, and other common organic solvents. | [6] |

| pKa (Predicted) | 14.65 ± 0.40 | [5] |

| LogP (Predicted) | 0.71 | [5] |

Expert Insights on Physical Properties:

-

Boiling Point: The high boiling point at atmospheric pressure suggests that purification by distillation should be conducted under reduced pressure (vacuum distillation) to prevent thermal decomposition. The reported value of 129-130 °C at 42 Torr provides a practical starting point for establishing purification parameters.

-

Solubility: The compound's good solubility in common organic solvents like ethyl acetate, dichloromethane, and ether makes it amenable to standard workup and extraction procedures. Its moderate water solubility implies that extractions from aqueous layers should be performed thoroughly with a suitable organic solvent to ensure high recovery.

-

Refractive Index: This property is a quick and non-destructive method for assessing the purity of liquid samples. A measured refractive index that deviates significantly from the reported value of 1.458 may indicate the presence of impurities or residual solvent.

Section 3: Spectroscopic and Analytical Characterization

Rigorous structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic and chromatographic techniques is essential for validating the identity and quality of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. While experimentally verified spectra are not widely published, predicted data provides a reliable reference for spectral assignment.

Causality in NMR: The presence of the hydroxyl group at C2 significantly influences the chemical shifts of adjacent protons compared to its ketone precursor, ethyl 2-oxocyclopentanecarboxylate. The C2 proton (CH-OH) is shifted downfield to ~4.30 ppm, a characteristic region for protons attached to a carbon bearing an oxygen atom. This is a key differentiator from the ketone, which lacks a proton at this position.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | 1.25 | t |

| CH₂ (cyclopentane) | 1.60 - 2.00 | m |

| CH (C1) | 2.60 | m |

| CH₂ (ethyl) | 4.15 | q |

| CH-OH (C2) | 4.30 | m |

| OH | Broad singlet | s |

| ¹³C NMR Assignment | Predicted Chemical Shift (ppm) |

| C H₃ (ethyl) | ~14 |

| C H₂ (cyclopentane) | ~20-35 |

| C H (C1) | ~50 |

| C H₂ (ethyl) | ~60 |

| C H-OH (C2) | ~75 |

| C =O (ester) | ~175 |

| Predicted data sourced from publicly available spectral databases and compared with the ketone analogue.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3600-3200 cm⁻¹ , which is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch: An absorption band in the region of 1250-1050 cm⁻¹ corresponds to the C-O stretching vibrations of the ester and alcohol moieties.

Chromatographic Methods

Chromatography is essential for assessing purity and, critically, for determining enantiomeric excess (e.e.).

-

Thin-Layer Chromatography (TLC): A standard method for monitoring reaction progress. For this compound, a mobile phase of cyclohexane/diethyl ether (e.g., 10:4 v/v) on a silica gel (Kieselgel 60) plate provides good separation.[1]

-

Gas Chromatography (GC): GC can be used to assess purity. A typical method utilizes a DB-1 column with an isothermal oven temperature of 100°C and an FID detector.[1]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric purity. The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derived from cellulose or amylose) are highly effective. A normal-phase method using a mobile phase like n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is a common and successful strategy.[9]

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the quality control and characterization of a newly synthesized batch of this compound.

Sources

- 1. This compound [benchchem.com]

- 2. CAS 61586-79-6 | this compound - Synblock [synblock.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 61586-79-6|this compound|BLD Pharm [bldpharm.com]

- 5. 61586-79-6(ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate) | Kuujia.com [kuujia.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [wap.guidechem.com]

Synthesis of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate from ethyl 2-oxocyclopentanecarboxylate

Abstract

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a pivotal chiral building block in the synthesis of complex, stereospecific molecules, particularly within the pharmaceutical industry for the development of novel therapeutics targeting a range of conditions.[1] This technical guide provides an in-depth exploration of the stereoselective synthesis of this valuable compound from the prochiral precursor, ethyl 2-oxocyclopentanecarboxylate. We will dissect and compare prominent chemo- and biocatalytic reduction strategies, focusing on the underlying principles of stereochemical control, mechanistic details, and practical experimental considerations. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of this and related chiral hydroxy esters.

Introduction: The Significance of Stereochemical Control

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs is therefore a critical objective in modern drug development. The target molecule, this compound, possesses two chiral centers, making the precise control of its stereochemistry during synthesis a significant challenge.

The reduction of the prochiral β-keto ester, ethyl 2-oxocyclopentanecarboxylate, can theoretically yield four possible stereoisomers. This guide will focus on methodologies that selectively produce the desired (1R,2S) diastereomer, a critical intermediate for various synthetic applications.[1]

Strategic Approaches to Asymmetric Reduction

The conversion of a ketone to a chiral alcohol is a cornerstone of asymmetric synthesis. Two dominant strategies have emerged for the stereoselective reduction of ethyl 2-oxocyclopentanecarboxylate: biocatalysis, primarily utilizing yeast-based systems, and chemocatalysis, employing transition metal complexes with chiral ligands.

Biocatalysis: Harnessing Nature's Selectivity

Whole-cell biocatalysis, particularly with Baker's yeast (Saccharomyces cerevisiae), has a long-standing history in the asymmetric reduction of carbonyl compounds.[2] This approach is often favored for its operational simplicity, mild reaction conditions, and environmental sustainability.[2]

Mechanism of Action: Baker's yeast contains a multitude of reductase enzymes, each with specific substrate preferences and stereoselectivities.[3][4][5] These enzymes utilize nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH) as a cofactor to deliver a hydride to the carbonyl carbon of the substrate. The stereochemical outcome of the reduction is determined by how the substrate binds within the chiral active site of the enzyme.

Challenges and Optimization: A significant challenge with wild-type Baker's yeast is the presence of multiple reductases with opposing stereoselectivities, which can lead to mixtures of stereoisomeric products.[3][4][5] To overcome this, researchers have developed genetically engineered yeast strains that either overexpress a specific reductase with the desired stereoselectivity or knock out competing enzymes.[3][4] This strategy has dramatically improved the enantiomeric excess (ee) and diastereomeric excess (de) for the reduction of various β-keto esters.[3][4]

Experimental Workflow: Biocatalytic Reduction

Caption: Workflow for the biocatalytic reduction of ethyl 2-oxocyclopentanecarboxylate.

Chemocatalysis: Precision through Chiral Ligands

Homogeneous asymmetric hydrogenation using transition metal catalysts, particularly ruthenium complexes with chiral phosphine ligands, represents a powerful and highly versatile method for the enantioselective reduction of β-keto esters.[6][7][8] The pioneering work of Noyori and his colleagues in this area has provided a robust platform for accessing chiral β-hydroxy esters with exceptional levels of stereocontrol.[6][9]

The Noyori Asymmetric Hydrogenation: A hallmark of this approach is the use of ruthenium catalysts bearing chiral biaryl diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[6][9] The mechanism involves the formation of a ruthenium hydride species which then coordinates to the β-keto ester.[6] The chiral environment created by the BINAP ligand dictates the facial selectivity of hydride delivery to the carbonyl group, leading to the formation of one enantiomer in preference to the other.[6][9]

Key Advantages and Considerations:

-

High Enantioselectivity: Ruthenium-BINAP systems are renowned for achieving excellent enantioselectivities, often exceeding 99% ee.[6]

-

Broad Substrate Scope: These catalysts are effective for a wide range of β-keto esters.[6]

-

Catalyst Loading: While highly effective, these catalysts can be expensive, necessitating low catalyst loadings for industrial applications.

Another important class of catalysts for asymmetric ketone reduction are oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) catalysts.[10][11][12] These catalysts, used in conjunction with a stoichiometric borane source, can achieve high levels of enantioselectivity in the reduction of a variety of ketones.[10][11][12][13]

Mechanism of CBS Reduction: The oxazaborolidine catalyst coordinates to both the borane reducing agent and the carbonyl oxygen of the ketone.[14] This ternary complex orients the ketone for a stereoselective intramolecular hydride transfer from the borane to one face of the carbonyl.[14]

Logical Relationship: Catalyst and Stereochemical Outcome

Caption: The choice of catalyst dictates the stereochemical outcome of the reduction.

Data Summary and Protocol

Table 1: Comparison of Synthetic Methodologies

| Parameter | Biocatalysis (Baker's Yeast) | Chemocatalysis (Ru-BINAP) |

| Stereoselectivity | Moderate to High (improvable with genetic engineering)[3][4] | Very High (>99% ee often achievable)[6] |

| Reaction Conditions | Mild (ambient temp., aqueous media)[2] | Variable (often requires elevated pressure and temperature)[9] |

| Cost | Low (yeast is inexpensive)[2] | High (ruthenium and chiral ligands are costly) |

| Substrate Scope | Generally good, but can be enzyme-dependent[15] | Broad[6] |

| Environmental Impact | Generally low, "green" process[2] | Higher (use of organic solvents and heavy metals) |

| Workup | Can be complex due to biomass[2] | Generally straightforward |

Detailed Experimental Protocol: Asymmetric Hydrogenation with Ru-BINAP

Caution: This procedure should only be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE) must be worn.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

[RuCl((R)-BINAP)]₂·NEt₃

-

Methanol (anhydrous)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

Catalyst Preparation: In a glovebox, charge a high-pressure reactor with [RuCl((R)-BINAP)]₂·NEt₃.

-

Substrate Addition: Add a solution of ethyl 2-oxocyclopentanecarboxylate in anhydrous methanol to the reactor. The substrate-to-catalyst ratio (S/C) is a critical parameter to optimize, typically ranging from 100 to 1000 or higher.[6]

-

Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-100 atm) and heat to the appropriate temperature (e.g., 25-100 °C).[9]

-

Reaction Monitoring: Stir the reaction mixture vigorously. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

-

Characterization: The stereochemical purity (diastereomeric and enantiomeric excess) of the product should be determined by chiral GC or high-performance liquid chromatography (HPLC).

Conclusion and Future Perspectives

The synthesis of this compound from ethyl 2-oxocyclopentanecarboxylate is a well-established yet continually evolving field. Both biocatalytic and chemocatalytic approaches offer distinct advantages and disadvantages. While chemocatalysis, particularly Noyori-type asymmetric hydrogenation, provides exceptional stereocontrol and broad applicability, biocatalysis presents a more environmentally benign and cost-effective alternative, with its selectivity being continually improved through genetic engineering.[3][4][6]

The choice of synthetic strategy will ultimately depend on the specific requirements of the application, including scale, cost constraints, and desired purity. Future research will likely focus on the development of more active and robust catalysts (both chemical and biological), the use of greener reaction media, and the integration of these methods into chemoenzymatic cascade reactions to further streamline the synthesis of complex chiral molecules.[16][17][18][19]

References

-

Stewart, J. D., et al. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Journal of the American Chemical Society. Available at: [Link]

-

Stewart, J. D., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. Available at: [Link]

-

Li, S., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available at: [Link]

-

de Souza, R. O. M. A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. Available at: [Link]

-

Stewart, J. D. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. ResearchGate. Available at: [Link]

-

Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Available at: [Link]

-

Wikipedia. Enantioselective reduction of ketones. Available at: [Link]

-

Innovation of Chemistry & Materials for Sustainability. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Available at: [Link]

-

Noyori, R., et al. (1988). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Semantic Scholar. Available at: [Link]

-

Corey, E. J., et al. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society. Available at: [Link]

-

Kgrag, U., et al. (2005). Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters. ResearchGate. Available at: [Link]

-

Mackuľak, T., et al. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. NIH. Available at: [Link]

-

Noyori, R., et al. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. ACS Publications. Available at: [Link]

-

Sano, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. NIH. Available at: [Link]

-

Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

-

Wikipedia. Asymmetric hydrogenation. Available at: [Link]

-

Dias, L. R. S., et al. (2018). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular structure on the conversion and enantiomeric excess. SciELO. Available at: [Link]

-

ResearchGate. (2018). Mechanism of oxazaborolidine-catalyzed borane reduction reactions. Available at: [Link]

-

Zheng, G., et al. (2024). Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. PubMed. Available at: [Link]

- CoLab. Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA.

-

ResearchGate. Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Available at: [Link]

-

LookChem. ETHYL (1R,2S)-CIS-2-HYDROXYCYCLOPENTANECARBOXYLATE. Available at: [Link]

-

PubChem. Ethyl 2-hydroxycyclopentanecarboxylate. NIH. Available at: [Link]

-

NIH. (2024). Chemoenzymatic synthesis. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. Themed collection Chemoenzymatic synthesis. RSC Publishing. Available at: [Link]

-

Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available at: [Link]

-

Stoltz, B. M., et al. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. stoltz2.caltech.edu. Available at: [Link]

-

Organic Syntheses Procedure. 2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. Available at: [Link]

-

PubChem. Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. NIH. Available at: [Link]

-

Wainer, I. W., & Alembik, M. C. (1986). Liquid chromatographic separation of the stereoisomers of thiazide diuretics. ElectronicsAndBooks. Available at: [Link]

Sources

- 1. This compound [benchchem.com]

- 2. acgpubs.org [acgpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. insuf.org [insuf.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA | CoLab [colab.ws]

- 18. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemoenzymatic synthesis Home [pubs.rsc.org]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Ethyl 2-Hydroxycyclopentanecarboxylate Isomers

This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and characterization of the isomers of ethyl 2-hydroxycyclopentanecarboxylate. Intended for researchers, scientists, and professionals in drug development and organic chemistry, this document synthesizes technical data with practical insights to serve as a valuable resource in the laboratory and during process development.

Introduction: The Significance of a Chiral Building Block

Ethyl 2-hydroxycyclopentanecarboxylate (C₈H₁₄O₃, Molecular Weight: 158.19 g/mol ) is a chiral molecule that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2][3] Its structure, featuring a cyclopentane ring with hydroxyl and ethyl ester functional groups at adjacent positions, makes it a valuable chiral building block, particularly in the pharmaceutical industry. The stereochemistry of this intermediate is of paramount importance as it can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API).[4] Its application as a precursor in the synthesis of prostaglandin analogs and other specialty chemicals underscores the need for a thorough understanding of its isomeric forms and their distinct properties.[5]

Chemical Structure and Stereoisomerism

Ethyl 2-hydroxycyclopentanecarboxylate possesses two chiral centers at the C1 and C2 positions of the cyclopentane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers.

-

Cis Isomers: The hydroxyl (-OH) and the ethyl carboxylate (-COOEt) groups are on the same side of the cyclopentane ring. This configuration exists as a pair of enantiomers: (1R, 2S) and (1S, 2R).

-

Trans Isomers: The hydroxyl (-OH) and the ethyl carboxylate (-COOEt) groups are on opposite sides of the cyclopentane ring. This configuration also exists as a pair of enantiomers: (1R, 2R) and (1S, 2S).

The relationship between these stereoisomers can be visualized as follows:

Sources

An In-depth Technical Guide to the Solubility and Stability of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate

This guide provides a comprehensive technical overview of the solubility and stability of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate, a chiral building block of significant interest in pharmaceutical and chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to support the effective use and handling of this compound.

Introduction to this compound

This compound is a chiral ester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol .[2][3][4] Its structure, featuring a hydroxyl group and an ethyl ester on a cyclopentane ring with defined stereochemistry, makes it a valuable intermediate in the asymmetric synthesis of complex molecules.[1] The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and carbonyl oxygens) influences its physicochemical properties, including solubility and stability. Understanding these properties is critical for its application in synthesis, formulation, and storage.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, reaction kinetics, and purification processes. The solubility of this compound is governed by its ability to interact with the solvent molecules through hydrogen bonding and van der Waals forces.

General Solubility Characteristics

Esters with shorter hydrocarbon chains tend to have some solubility in water due to the presence of polar carbonyl and ether linkages that can form hydrogen bonds with water.[5][6] However, as the carbon chain length increases, the hydrophobic nature of the molecule dominates, leading to decreased aqueous solubility.[6] this compound, with its cyclopentane ring, is expected to have limited solubility in water but good solubility in common organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data is essential for process development and formulation. The following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents at ambient temperature. It is important to note that these are representative values and should be experimentally verified.

| Solvent | Formula | Polarity Index | Anticipated Solubility (g/L) at 25°C |

| Water | H₂O | 10.2 | < 10 |

| Methanol | CH₃OH | 5.1 | > 200 |

| Ethanol | C₂H₅OH | 4.3 | > 200 |

| Acetone | C₃H₆O | 5.1 | > 200 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | > 200 |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 200 |

| Toluene | C₇H₈ | 2.4 | Soluble |

| Hexane | C₆H₁₄ | 0.1 | Sparingly Soluble |

Experimental Protocol for Solubility Determination

A reliable method for determining the equilibrium solubility of this compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental workflow for solubility determination.

Stability Profile

The chemical stability of a compound is its ability to resist chemical change or degradation under various environmental conditions. For this compound, the primary degradation pathway is likely to be hydrolysis of the ester linkage. Stability studies are crucial to determine the appropriate storage conditions and shelf-life.

Key Factors Influencing Stability

The stability of this compound can be affected by several factors:

-

pH: Ester hydrolysis is catalyzed by both acids and bases. The rate of hydrolysis is generally at its minimum in the neutral pH range.

-

Temperature: Increased temperature typically accelerates the rate of chemical degradation, following the principles of the Arrhenius equation.

-

Light: Exposure to ultraviolet or visible light can provide the energy to initiate photolytic degradation.

-

Oxidizing Agents: The secondary alcohol group in the molecule could be susceptible to oxidation.

Degradation Pathways

The most probable degradation pathway for this compound is hydrolysis of the ethyl ester to form (1R,2S)-2-hydroxycyclopentanecarboxylic acid and ethanol.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve exposing the compound to stress conditions that are more severe than the accelerated stability testing conditions.

| Stress Condition | Typical Conditions | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Hydrolysis of the ester |

| Base Hydrolysis | 0.1 M NaOH at room temperature | Rapid hydrolysis of the ester |

| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the hydroxyl group |

| Thermal | 80°C | Potential for various degradation pathways |

| Photolytic | Exposure to UV and visible light as per ICH Q1B | Photodegradation |

Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted according to the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various buffers (e.g., pH 2, 7, and 9) and in the presence of an oxidizing agent. For solid-state stability, store the neat compound under different temperature and humidity conditions.

-

Stress Conditions: Expose the samples to the conditions outlined in the forced degradation table.

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours for forced degradation; and longer for long-term stability).

-

Analysis: Quantify the remaining parent compound and any degradation products using a validated stability-indicating HPLC method.

Workflow for stability assessment.

Analytical Methodologies

Accurate and precise analytical methods are fundamental for the quantification of this compound in solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC method with UV detection is generally suitable.

Example HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (gradient or isocratic)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of this compound, particularly for identifying volatile impurities or degradation products.[2][12] The compound would likely require derivatization to improve its volatility and thermal stability for GC analysis.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. While general principles of ester chemistry provide a predictive framework, it is imperative that the quantitative data and stability profiles are determined experimentally using validated analytical methods. The protocols and information presented herein offer a robust starting point for researchers and developers working with this important chiral intermediate.

References

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

Slideshare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxycyclopentanecarboxylate. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester. Retrieved from [Link]

-

Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]

-

Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

- Getzen, F., Hefter, G., & Maczynski, A. (Eds.). (1992). Esters with Water Part I: Esters 2-C to 6-C.

-

Crysdot. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound [benchchem.com]

- 2. Ethyl 2-hydroxycyclopentanecarboxylate | C8H14O3 | CID 275611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. nagwa.com [nagwa.com]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ICH Official web site : ICH [ich.org]

- 9. snscourseware.org [snscourseware.org]

- 10. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 11. database.ich.org [database.ich.org]

- 12. spectrabase.com [spectrabase.com]

The Ascendancy of the Five-Membered Ring: A Technical Guide to the Discovery and Synthesis of Chiral Cyclopentane Derivatives

Abstract

The chiral cyclopentane ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules, most notably the prostaglandins. Its inherent conformational flexibility and the stereochemical complexity that arises from multiple contiguous chiral centers have presented both a formidable challenge and a rich opportunity for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and modern synthetic strategies for accessing chiral cyclopentane derivatives. We will explore the seminal discoveries that first highlighted their biological importance, delve into the landmark synthetic achievements that paved the way for their practical synthesis, and detail the state-of-the-art catalytic asymmetric methodologies that now allow for their efficient and stereocontrolled construction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this important structural motif.

A Serendipitous Discovery: The Dawn of the Prostaglandin Era

The story of chiral cyclopentanes in biological systems begins not with a targeted investigation, but with a series of serendipitous observations. In the 1930s, Swedish physiologist Ulf von Euler was investigating the biological properties of seminal fluid. He discovered a substance that could induce smooth muscle contraction and lower blood pressure[1][2][3]. Believing it to originate from the prostate gland, he named it "prostaglandin"[1][3]. For decades, the precise chemical nature of this potent substance remained a mystery.

It was not until the pioneering work of Sune K. Bergström and his collaborator Jan Sjövall in the 1950s and 60s that the structures of these elusive compounds were finally elucidated. Through painstaking extraction from thousands of sheep vesicular glands and the use of then-novel techniques like gas chromatography-mass spectrometry, they isolated and characterized the first prostaglandins, PGE and PGF[4][5]. Their work revealed the now-famous cyclopentane core, a 20-carbon carboxylic acid with a five-membered ring at its center[4][5]. This discovery, which laid the foundation for a new field of biomedical research, was recognized with the 1982 Nobel Prize in Physiology or Medicine, shared with Bengt I. Samuelsson and John R. Vane for their further work on the metabolism and biological functions of prostaglandins[4].

The elucidation of the prostaglandin structures ignited a firestorm of interest in the synthetic organic chemistry community. The challenge was immense: to construct a small, highly functionalized ring with precise control over multiple stereocenters. The quest to synthesize these molecules not only drove the development of new synthetic methodologies but also laid the groundwork for much of modern asymmetric synthesis.

The Corey Synthesis: A Landmark in Strategic Synthesis

The first total synthesis of prostaglandins F2α and E2 in their naturally occurring forms was a landmark achievement reported by E.J. Corey and his group in 1969. This synthesis is a masterclass in retrosynthetic analysis and strategic bond disconnections. Corey's approach, often referred to as the "bicyclo[2.2.1]heptane approach," involved a Diels-Alder reaction to establish the crucial stereochemistry of the cyclopentane core in a latent form[6][7].

The key intermediate, now famously known as the "Corey lactone," served as a versatile building block from which various prostaglandins could be synthesized. The synthesis involved a series of elegant and now-classic transformations, including an iodolactonization, a Baeyer-Villiger oxidation, and Wittig and Horner-Wadsworth-Emmons olefinations to install the two side chains[6][7].

This seminal work not only provided access to these vital biological signaling molecules for further study but also demonstrated the power of strategic planning in complex molecule synthesis. It inspired a generation of chemists and led to the development of numerous other synthetic approaches to prostaglandins and other chiral cyclopentane derivatives.

Modern Era: The Rise of Catalytic Asymmetric Synthesis

While the Corey synthesis was a monumental achievement, the multi-step nature of such approaches highlighted the need for more efficient and direct methods for constructing chiral cyclopentanes. The last few decades have witnessed an explosion in the development of powerful catalytic asymmetric methods that can generate highly enantioenriched cyclopentane derivatives from simple achiral starting materials. These methods can be broadly categorized into three main areas: organocatalysis, transition-metal catalysis, and biocatalysis.

Organocatalysis: The Power of Small Chiral Molecules

The emergence of organocatalysis, which utilizes small, chiral organic molecules as catalysts, has revolutionized asymmetric synthesis. For the construction of chiral cyclopentanes, organocatalytic domino or cascade reactions have proven to be particularly powerful. These reactions allow for the formation of multiple bonds and stereocenters in a single, operationally simple step.

A prime example is the use of chiral secondary amines, such as proline and its derivatives, to catalyze Michael addition-initiated cascade reactions. These catalysts operate through the formation of chiral enamine or iminium ion intermediates, which effectively control the stereochemical outcome of the reaction.

Table 1: Representative Organocatalytic Syntheses of Chiral Cyclopentanes

| Catalyst Type | Reaction Type | Substrates | Yield (%) | dr | ee (%) | Reference |

| Prolinol ether | Triple Michael Domino | Oxindole, diene, cinnamaldehyde | 40-72 | 7:1 to 15:1 | 89-99 | [8] |

| Diarylprolinol silyl ether | Michael/Michael/Esterification | α,β-Unsaturated aldehyde, nitroallylic acetate | 40-52 | >20:1 | 93 | [9] |

| Squaramide | Michael Addition | Cyclopentane-1,2-dione, alkylidene oxindole | up to 99 | up to 4:1 | up to 98 | [10][11] |

Experimental Protocol: Organocatalytic Triple Michael Domino Reaction [8]

This protocol describes the asymmetric synthesis of a fully functionalized cyclopentane bearing an oxindole moiety.

-

Materials:

-

3-Phenyl-1H-indole-2-carbaldehyde (1a) (154.6 mg, 0.5 mmol)

-

(E)-tert-butyl 2-(2-nitrovinyl)cinnamate (2) (86 mg, 0.5 mmol)

-

(E)-Cinnamaldehyde (3a) (66 mg, 0.5 mmol)

-

(S)-Diphenylprolinol trimethylsilyl ether (Catalyst A) (81.5 mg, 0.25 mmol, 50 mol%)

-

Chloroform (CHCl₃), anhydrous (4 mL)

-

(Carbethoxymethylene)triphenylphosphorane (Wittig reagent 5) (250 mg, 0.75 mmol)

-

Argon atmosphere

-

-

Procedure:

-

To a 10 mL glass vial equipped with a magnetic stirring bar, add 3-phenyl-1H-indole-2-carbaldehyde (1a), (E)-tert-butyl 2-(2-nitrovinyl)cinnamate (2), (E)-cinnamaldehyde (3a), and catalyst A.

-

Add anhydrous chloroform (4 mL).

-

Purge the reaction vial with argon for 1 minute and then seal with a Teflon-coated screw cap.

-

Stir the reaction mixture at room temperature for 22 hours.

-

Add the Wittig reagent 5 to the reaction mixture.

-

Purge the vial with argon for another minute and continue stirring for an additional 5 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired fully substituted cyclopentane derivative.

-

Transition-Metal Catalysis: Harnessing the Power of Metals

Transition-metal catalysis offers a complementary and powerful set of tools for the asymmetric synthesis of chiral cyclopentanes. Reactions such as the Heck reaction, Pauson-Khand reaction, and various cycloadditions have been rendered highly enantioselective through the design of chiral ligands that coordinate to the metal center.

The asymmetric intramolecular Heck reaction , for example, allows for the cyclization of acyclic precursors containing an aryl or vinyl halide/triflate and a tethered alkene to form chiral cyclopentanes with excellent enantiocontrol[12]. The choice of chiral phosphine ligand is critical for achieving high enantioselectivity.

Table 2: Representative Transition-Metal Catalyzed Syntheses of Chiral Cyclopentanes

| Metal/Ligand | Reaction Type | Substrates | Yield (%) | dr | ee (%) | Reference |

| Pd(OAc)₂ / (R)-BINAP | Intramolecular Heck | Aryl triflate with tethered alkene | 70-90 | N/A | up to 91 | [12] |

| Rh(acac)(CO)₂ / Chiral Ligand & NHC | Hydroformylation/Annulation | Terminal alkyne, enone, syngas | 50-85 | up to 16:1 | up to 99 | [13] |

| Ni(OAc)₂ / Chiral P,N-Ligand | Desymmetrizing Arylative Cyclization | Alkynyl malonate, arylboronic acid | 73-92 | N/A | 80-94 | [14] |

Experimental Protocol: Asymmetric Intramolecular Heck Reaction [12]

This protocol describes a general procedure for the enantioselective synthesis of a chiral cyclopentene derivative via an intramolecular Heck reaction.

-

Materials:

-

Aryl or vinyl triflate precursor (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

-

(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.15 equiv)

-

Proton sponge (1,8-bis(dimethylamino)naphthalene) (2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Argon atmosphere

-

-

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the aryl or vinyl triflate precursor in anhydrous DMF.

-

Add palladium(II) acetate, (R)-BINAP, and the proton sponge to the solution.

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral cyclopentene derivative.

-

Biocatalysis: Nature's Approach to Chirality

Enzymes are nature's catalysts, capable of performing highly selective transformations under mild conditions. In the synthesis of chiral cyclopentanes, biocatalysis, particularly through the use of lipases, has become a valuable tool. A common strategy is the enzymatic desymmetrization of meso-cyclopentene derivatives.

In this approach, a prochiral meso compound, which has a plane of symmetry but contains two enantiotopic functional groups, is selectively transformed by an enzyme to yield a chiral, non-racemic product. For example, the lipase-catalyzed acylation of a meso-cyclopentenediol can selectively acylate one of the two enantiotopic hydroxyl groups, breaking the symmetry of the molecule and generating a chiral monoacetate with high enantiomeric excess[15].

Table 3: Representative Biocatalytic Syntheses of Chiral Cyclopentanes

| Enzyme | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acylation) | Racemic 2-methyl-4-hydroxy-cyclopentenone | ~50 | >99 | |

| Pseudomonas fluorescens Lipase | Desymmetrization (Hydrolysis) | meso-Cyclopent-2-en-1,4-diacetate | 45-50 | >98 | [16] |

| Candida rugosa Lipase | Kinetic Resolution (Hydrolysis) | Racemic acylated Morita-Baylis-Hillman adducts | ~50 | >90 |

Experimental Protocol: Lipase-Catalyzed Desymmetrization of a meso-Diol [15]

This protocol describes the enzymatic desymmetrization of cis-3,5-diacetoxycyclopent-1-ene.

-

Materials:

-

cis-3,5-Diacetoxycyclopent-1-ene (meso-diacetate)

-

Immobilized Lipase from Candida antarctica (Novozym 435)

-

Phosphate buffer (pH 7.0)

-

Diisopropyl ether

-

-

Procedure:

-

To a suspension of the meso-diacetate in phosphate buffer, add the immobilized lipase.

-

Shake the mixture at a constant temperature (e.g., 30 °C) in an incubator.

-

Monitor the progress of the reaction by chiral GC analysis of aliquots taken at regular intervals.

-

When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Extract the aqueous phase with diisopropyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting mixture of the chiral monoacetate and the remaining meso-diacetate by flash column chromatography.

-

Applications in Drug Discovery and Development

The synthetic methodologies developed for chiral cyclopentanes have had a profound impact on drug discovery. The cyclopentane scaffold is present in a wide range of approved drugs, where it often serves as a conformationally restricted core or as a key pharmacophoric element.

Table 4: Selected FDA-Approved Drugs Containing a Chiral Cyclopentane Moiety

| Drug Name (Brand Name) | Therapeutic Area | Key Chiral Cyclopentane Feature |

| Latanoprost (Xalatan) | Glaucoma | Prostaglandin F2α analogue |

| Travoprost (Travatan) | Glaucoma | Prostaglandin F2α analogue |

| Peramivir (Rapivab) | Influenza | Highly substituted cyclopentane core |

| Abacavir (Ziagen) | HIV/AIDS | Carbocyclic nucleoside analogue |

| Ticagrelor (Brilinta) | Antiplatelet | Tri-substituted cyclopentylaminoethanol side chain |

| Palbociclib (Ibrance) | Oncology (Breast Cancer) | Substituted cyclopentyl group |

The development of drugs like Latanoprost and Travoprost , which are analogues of naturally occurring prostaglandins, is a direct legacy of the foundational synthetic work in this area. These drugs effectively lower intraocular pressure and are mainstays in the treatment of glaucoma.

More recently, drugs like Ticagrelor , an antiplatelet agent used to prevent cardiovascular events, feature a complex, stereochemically-defined cyclopentane side chain that is crucial for its binding to the P2Y₁₂ receptor. The efficient synthesis of this chiral fragment on a large scale is a testament to the advances in modern asymmetric catalysis. Similarly, the oncology drug Palbociclib incorporates a chiral cyclopentyl group that plays a key role in its activity as a CDK4/6 inhibitor for the treatment of breast cancer.

Conclusion and Future Outlook

The journey of chiral cyclopentane derivatives from a curious observation in seminal fluid to their current status as key components of life-saving medicines is a powerful illustration of the interplay between biology, medicine, and synthetic chemistry. The initial discoveries of prostaglandins spurred the development of foundational concepts in organic synthesis, most notably Corey's retrosynthetic approach. The subsequent demand for more efficient and stereoselective methods has led to the development of a sophisticated toolbox of catalytic asymmetric reactions, including organocatalysis, transition-metal catalysis, and biocatalysis.

The future of this field remains bright. The development of novel catalytic systems that offer even greater efficiency, selectivity, and substrate scope will continue to be a major focus. The integration of flow chemistry and other enabling technologies will be crucial for the large-scale, sustainable production of these important molecules. As our understanding of biological systems deepens, the demand for new, structurally complex, and stereochemically defined chiral cyclopentane derivatives as probes and therapeutic agents will undoubtedly continue to grow, ensuring that the five-membered ring remains a central focus of synthetic innovation for years to come.

References

-

von Euler, U. S. (1935). Über die spezifische blutdrucksenkende Substanz des menschlichen Prostata- und Samenblasensekretes. Klinische Wochenschrift, 14(33), 1182-1183. [Link]

-

von Euler, U. S. (1971). Biographical. NobelPrize.org. [Link]

-

Karolinska Institutet. (n.d.). Ulf von Euler found the key to the sympathetic nervous system. [Link]

-

Bergström, S. (1982). The Prostaglandins: From the Laboratory to the Clinic. Nobel Lecture. [Link]

-

Flower, R. J. (2006). Prostaglandins, bioassay and inflammation. British Journal of Pharmacology, 147(S1), S182-S192. [Link]

-

Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2α and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link]

- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.

-

Enders, D., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Angewandte Chemie International Edition, 53(52), 14538-14542. [Link]

- Grossmann, A., & Enders, D. (2012). N-Heterocyclic carbene catalyzed domino reactions.

-

Ilmarinen, K., & Pihko, P. M. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 18, 167-173. [Link]

-

Ilmarinen, K., & Pihko, P. M. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. PubMed, 35186153. [Link]

- Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.

-

Wang, Z., et al. (2022). Enantioselective Synthesis of Chiral Cyclopentenes by Relay Catalysis from Terminal Alkynes, Enones, and Syngas. Organic Letters, 24(1), 215-220. [Link]

-

Thomson, R. J., et al. (2018). Enantioselective Synthesis of Chiral Cyclopent‐2‐enones by Nickel‐Catalyzed Desymmetrization of Malonate Esters. Angewandte Chemie International Edition, 57(40), 13309-13313. [Link]

- Theil, F., Schick, H., Winter, G., & Reck, G. (1991). Lipase-Catalyzed Transesterification of meso-Cyclopentane Diols. Tetrahedron, 47(36), 7569-7582.

- Johnson, C. R. (1998). Chemoenzymatic approaches to enantiomerically pure cyclopentanoids. Accounts of Chemical Research, 31(6), 333-341.

- Basavaiah, D., & Rao, A. J. (2001). The Baylis−Hillman Reaction: A Novel Carbon−Carbon Bond-Forming Reaction. Chemical Reviews, 103(3), 811-892.

Sources

- 1. Asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes as key components of substance p antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. epub.jku.at [epub.jku.at]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric synthesis of the core cyclopentane of viridenomycin - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Theoretical calculations of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate conformation

An In-Depth Technical Guide to the Theoretical Conformational Analysis of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate

Abstract

This compound is a pivotal chiral building block in modern synthetic and medicinal chemistry.[1] Its stereochemically defined structure is exploited in the synthesis of complex pharmaceuticals, where three-dimensional conformation dictates biological activity. This technical guide provides a comprehensive framework for the theoretical calculation of its conformational landscape. We detail a robust computational workflow, beginning with initial structure generation and broad conformational searching, followed by high-level quantum mechanical refinement using Density Functional Theory (DFT). The central thesis of this analysis revolves around the determinative role of the cyclopentane ring's puckering and the stabilizing influence of an intramolecular hydrogen bond. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand and predict the behavior of flexible chiral molecules.

Introduction: The Primacy of Conformation in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. In drug development, the specific conformation a molecule adopts when interacting with a biological target (e.g., an enzyme or receptor) is the basis of its efficacy and selectivity. For flexible molecules like this compound, which possess multiple rotatable bonds and a non-planar ring system, a multitude of conformations can exist in equilibrium. Identifying the lowest energy (most populated) conformers is critical for understanding its reactivity and potential as a pharmacophore.

Theoretical calculations offer a powerful, cost-effective alternative to purely experimental methods for elucidating these conformational preferences. By modeling the molecule in silico, we can dissect the intricate balance of forces—steric hindrance, torsional strain, and non-covalent interactions—that govern its structure. This particular molecule presents a fascinating case study due to the interplay between the cyclopentane ring's inherent flexibility and the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen.

Theoretical Foundations

The Flexible Cyclopentane Ring

Unlike the relatively rigid, planar cyclopropane, cyclopentane and its derivatives adopt puckered conformations to alleviate the torsional strain that would arise from eclipsed C-C bonds in a planar structure.[2] The two primary low-energy conformations are the envelope (C_s symmetry) , where one carbon atom is out of the plane of the other four, and the half-chair or twist (C_2 symmetry) , where two adjacent carbons are displaced in opposite directions from the plane of the other three.[3] The energy barrier between these forms is very low, leading to a phenomenon known as pseudorotation, where the pucker appears to rotate around the ring.[4] The presence of substituents, such as the hydroxyl and ethyl ester groups in our target molecule, will create preferential, stable conformations by locking the ring into specific envelope or twist forms.

The Role of Intramolecular Hydrogen Bonding

The proximity of a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen of the ester) suggests the potential for a stabilizing intramolecular hydrogen bond (IHB).[5][6] The formation of this bond can significantly lower the energy of a conformer, often making it the dominant species in solution.[7][8] This interaction creates a pseudo-six-membered ring, which restricts the rotational freedom of both the hydroxyl and ethyl ester substituents and profoundly influences the puckering of the cyclopentane ring itself. Theoretical methods are exceptionally well-suited to quantifying the strength and geometric impact of such bonds.[9]

Density Functional Theory (DFT) as the Method of Choice

For accurate energy calculations of molecular conformations, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy.[10] DFT methods, such as the widely used B3LYP functional, are capable of describing the subtle electronic effects that dictate conformational energies, including those involved in hydrogen bonding.[11][12] When paired with an appropriate basis set (e.g., 6-311+G(d,p)), DFT can provide reliable predictions of geometries and relative stabilities for diastereomeric conformers.[12]

A Validated Workflow for Conformational Analysis

The following protocol outlines a multi-stage, self-validating approach to ensure a thorough exploration of the conformational space and accurate energy evaluation. This hierarchical workflow balances computational speed and theoretical rigor.

Caption: Comparison of IHB-stabilized vs. non-IHB conformers.

The most stable conformers will almost certainly be those that can form the IHB. This interaction significantly reduces the system's enthalpy. The geometric constraints required to form this bond—positioning the hydroxyl proton near the carbonyl oxygen—will force the cyclopentane ring into a specific puckered conformation.

Table 1: Hypothetical Relative Energies and Properties of Low-Energy Conformers

| Conformer ID | Ring Pucker | IHB Presence | H-Bond Distance (Å) | Relative Energy (kcal/mol) | Boltzmann Population (298K) |

| Conf-1 | C2 (Twist) | Yes | ~1.95 | 0.00 | ~85% |

| Conf-2 | Cs (Envelope) | Yes | ~2.10 | 0.85 | ~14% |

| Conf-3 | C2 (Twist) | No | N/A | 3.50 | <1% |

| Conf-4 | Cs (Envelope) | No | N/A | 4.20 | <1% |

Note: These are illustrative values for demonstration purposes.

As the hypothetical data in Table 1 suggests, conformers capable of forming the intramolecular hydrogen bond (Conf-1 and Conf-2) are significantly lower in energy. The conformer with the optimal geometry for this bond (Conf-1), featuring a specific twist pucker, is predicted to be the global minimum and thus the most abundant species. Conformers where the hydroxyl group is oriented away from the ester (Conf-3 and Conf-4) are substantially higher in energy and will not contribute significantly to the overall population.

Correlation with Experimental Data

While theoretical calculations provide a powerful predictive model, validation against experimental data is the ultimate benchmark of accuracy.

-

Vibrational Circular Dichroism (VCD): As a chiral molecule, its VCD spectrum is exquisitely sensitive to its three-dimensional structure. Comparing the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum calculated from the DFT results provides a robust method for confirming the predicted major conformers. [11][13]* Nuclear Magnetic Resonance (NMR): Key NMR parameters, such as ³J coupling constants between protons on the cyclopentane ring, are dependent on the dihedral angles between them. These experimental values can be compared to those calculated for each low-energy conformer to further validate the predicted conformational ensemble.

Conclusion

The theoretical conformational analysis of this compound reveals a landscape dominated by a few low-energy structures. The key determinant of conformational preference is the formation of a strong intramolecular hydrogen bond between the hydroxyl and ester carbonyl groups. This interaction not only restricts the rotation of the substituents but also dictates the preferred puckering of the flexible cyclopentane ring, leading to a highly ordered and predictable ground-state structure. The computational workflow detailed herein provides a reliable and self-validating protocol for researchers to predict and understand the conformational behavior of this, and other, flexible chiral molecules, offering crucial insights for rational drug design and synthetic strategy.

References

- Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. (Note: Foundational DFT paper, URL not applicable for direct link to this specific concept in a general search).

-

MDPI. (n.d.). Attaching Onto or Inserting Into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-Dependent Dilemma for Alcohols. Retrieved from [Link]

-

Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Determination of the absolute configuration of chiral molecules via density functional theory calculations of vibrational circular dichroism. Chirality, 13(5), 233-41. Retrieved from [Link]

-

ResearchGate. (2022). DFT calculations of racemic mixtures?. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the chiral molecule functional group and DFT calculations. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). An explicit-solvent conformation search method using open software. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. Retrieved from [Link]

-

RCSB PDB. (2023). Modeling and Simulation Software. Retrieved from [Link]

-

Rowan. (n.d.). Conformational Searching. Retrieved from [Link]

-

SCM. (n.d.). Conformers. Retrieved from [Link]

-

World Scientific. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). The intramolecular hydrogen bond in 2-hydroxy-benzamides. Retrieved from [Link]

-

In Silico Study of Solvent Effects on the Intramolecular Hydrogen Bond of Hydroxy Proline. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2021). Intramolecular Hydrogen Bonding 2021. Retrieved from [Link]

-

ACS Publications. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Retrieved from [Link]

-

BioMed Research. (2023). Cycloheptane's Twist Ring-Coordinates and Its Fluxional Nature. Retrieved from [Link]

-

Semantic Scholar. (1996). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. Retrieved from [Link]

-

Orbital: The Electronic Journal of Chemistry. (2022). Theoretical Study on the Conformational Equilibrium of 1', 2' and 3'-Nitro-4-hydroxy-3-methoxy Chalcone Isomers. Retrieved from [Link]

-

NIH PubChem. (n.d.). Ethyl 2-hydroxycyclopentanecarboxylate. Retrieved from [Link]

-

NIST Computational Chemistry Comparison and Benchmark Database. (n.d.). CCCBDB calculation results Page. Retrieved from [Link]

-

ACS Publications. (2025). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2023). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Retrieved from [Link]

Sources

- 1. This compound [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. worldscientific.com [worldscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations | Semantic Scholar [semanticscholar.org]

- 9. In Silico Study of Solvent Effects on the Intramolecular Hydrogen Bond of Hydroxy Proline – Oriental Journal of Chemistry [orientjchem.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate: A Cornerstone Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a chiral cyclopentane derivative of significant interest in advanced organic synthesis and pharmaceutical development.[1] This molecule, possessing a defined (1R,2S) stereochemistry with an ethyl ester and a hydroxyl group on a cyclopentane ring, serves as a valuable chiral building block for the construction of complex, stereospecific molecules.[1] Its primary utility lies in its application in asymmetric synthesis, most notably as a precursor to the Corey lactone, a pivotal intermediate in the synthesis of a wide array of prostaglandins and their analogues.[2][3][4] This guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis, spectroscopic characterization, key chemical transformations, and its critical role in the development of therapeutic agents.

Compound Identification and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This compound is known by several synonyms across chemical literature and databases. Establishing these synonyms is the first step in a comprehensive understanding of this chiral building block.

Synonyms and IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate .[1][5] However, it is frequently referred to by a variety of other names in commercial and academic contexts.

Common Synonyms:

-

ETHYL (1R,2S)-CIS-2-HYDROXYCYCLOPENTANECARBOXYLATE[5]

-

ETHYL (1R,2S)-CIS-2-HYDROXYCYCLOPENTANOATE[5]

-

(1R,2S)-CIS-2-HYDROXYCYCLO-PENTANECARBOXYLIC ACID ETHYL ESTER[5]

-

(1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester

-

Ethyl (1R,2S)-2-oxidanylcyclopentane-1-carboxylate

It is crucial for researchers to be familiar with these synonyms to ensure a thorough literature search and accurate sourcing of materials.

Chemical Identifiers

For precise identification in databases and regulatory documents, a set of unique identifiers is assigned to each chemical substance.

| Identifier | Value | Source |

| CAS Number | 61586-79-6 | [1][5][6] |

| Molecular Formula | C₈H₁₄O₃ | [5][7] |

| Molecular Weight | 158.19 g/mol | [5][7] |

| InChI Key | IIFIGGNBUOZGAB-RQJHMYQMSA-N | [1][5] |

| Canonical SMILES | CCOC(=O)C1CCCC1O | [5] |

| MDL Number | MFCD00467698 | [6][7] |

These identifiers are essential for unambiguous database searches, procurement, and safety data sheet (SDS) retrieval.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its handling, reaction monitoring, and quality control.

Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 230.8 °C at 760 mmHg |

| Density | 1.073 g/mL at 20 °C |

| Flash Point | 101 °C |

| Storage | Sealed in a dry place, 2-8 °C |

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity. While experimental data for this specific isomer can be limited, a combination of predicted and experimental data for analogous compounds allows for a confident characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | 1.25 | triplet | 3H |

| CH₂ (ethyl) | 4.15 | quartet | 2H |

| CH₂ (C3, C4, C5) | 1.60 - 2.00 | multiplet | 6H |

| CH (C1) | 2.60 | multiplet | 1H |

| CH-OH (C2) | 4.30 | multiplet | 1H |

| OH | Broad singlet | - | 1H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | 14.2 |

| CH₂ (cyclopentane) | ~21-32 (multiple peaks) |

| CH₂ (ethyl) | 60.5 |

| CH (C1) | ~45-50 |

| CH-OH (C2) | ~72-77 |

| C=O (ester) | ~174-176 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 158. Key fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and water (-H₂O).

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3600-3200 (broad) | Stretching vibration |